2-Iodo-N-(1,3-thiazol-2-yl)benzamide is an organotellurium compound featuring a benzamide moiety linked to a thiazole ring. While its selenium analog, ebselen, has been extensively studied for its biological properties, 2-iodo-N-(1,3-thiazol-2-yl)benzamide remains relatively unexplored. Recent research highlights its potential as a pre-catalyst for chemical reactions involving carbon dioxide (CO2) mitigation. []
2-Iodo-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that features a benzamide moiety substituted with an iodine atom and a thiazole ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
The compound can be synthesized through specific chemical reactions, primarily involving the coupling of 2-aminothiazole with 2-iodobenzoyl chloride. This synthesis method is well-documented in chemical literature and is commonly used in laboratory settings .
2-Iodo-N-(1,3-thiazol-2-yl)benzamide belongs to the class of organic compounds known as thiazole derivatives. It is categorized as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its thiazole ring. Additionally, it falls under the category of benzamides, which are compounds derived from benzoic acid and amines.
The synthesis of 2-iodo-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
The reaction mechanism involves nucleophilic acyl substitution where the amino group of 2-aminothiazole attacks the carbonyl carbon of 2-iodobenzoyl chloride, leading to the formation of the amide bond. The iodine atom serves as a good leaving group, facilitating this transformation.
2-Iodo-N-(1,3-thiazol-2-yl)benzamide can participate in various chemical reactions:
Common reagents for these reactions include sodium azide for substitution and hydrogen peroxide for oxidation. Conditions typically involve polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
The mechanism of action for 2-iodo-N-(1,3-thiazol-2-yl)benzamide primarily involves its interaction with biological targets:
2-Iodo-N-(1,3-thiazol-2-yl)benzamide has several notable applications:
2-Iodo-N-(1,3-thiazol-2-yl)benzamide is a halogenated benzamide-thiazole hybrid compound with the systematic IUPAC name 2-iodo-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide. Its molecular formula is C₁₀H₇IN₂OS, corresponding to a molecular weight of 330.15 g/mol. Structurally, it features:
Table 1: Key Identifiers of 2-Iodo-N-(1,3-thiazol-2-yl)benzamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₇IN₂OS |
Molecular Weight | 330.15 g/mol |
CAS Registry Number | Not explicitly assigned (CID 745462) |
PubChem CID | 745462 |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)I |
InChIKey | GWKLGSXFAURWML-UHFFFAOYSA-N |
The compound emerged from systematic structure-activity relationship (SAR) studies on N-(thiazol-2-yl)benzamide derivatives, driven by the pharmacological significance of the thiazole ring. Its specific synthesis was enabled by advances in:
This hybrid compound exemplifies rational molecular design leveraging synergistic bioactivity:
Biological evaluations of structurally analogous compounds demonstrate compelling pharmacological potential:
Table 2: Pharmacological Significance of Key Structural Motifs
Structural Feature | Role in Bioactivity | Example Hybrids |
---|---|---|
Thiazole Ring | Hydrogen bonding; Metal coordination | N-(1,3-Thiazol-2-yl)benzamide (CID 569547) |
ortho-Iodo Benzamide | Halogen bonding; Steric modulation | 2-Iodo-N-(thiazol-2-yl)benzamide (CID 745462) |
Alkynyl Extensions | Enhanced membrane penetration | 2-(Oct-1-ynyl)-N-(thiazol-2-yl)benzamide (CAS 1211900-52-5) [8] |
Research on this scaffold spans synthetic chemistry, target identification, and translational applications:
Table 3: Key Research Domains for Thiazole-Benzamide Hybrids
Research Domain | Objectives | Key Findings |
---|---|---|
Antifungal Drug Discovery | Overcome azole resistance | Hybrids show 4–8× lower MIC vs. fluconazole [5] |
Cancer MDR Reversal | Inhibit P-gp efflux pumps | Compound 14 restores adriamycin sensitivity [6] |
Analgesic Development | Modulate TRP channels | WO2016091776A1 demonstrates in vivo efficacy [7] |
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: